Lithium 2-(oxetan-3-yloxy)acetate CAS 2260932-62-3
Lithium 2-(oxetan-3-yloxy)acetate CAS 2260932-62-3
An In-Depth Technical Guide to Lithium 2-(oxetan-3-yloxy)acetate (CAS 2260932-62-3): A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of Lithium 2-(oxetan-3-yloxy)acetate, a pivotal building block for researchers, scientists, and professionals in drug development. The incorporation of the oxetane motif is a validated strategy for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This document delves into the strategic value of the oxetane ring as a bioisostere, detailing the synthesis, purification, and characterization of its stable lithium salt form. Furthermore, it offers field-proven protocols, handling and safety guidelines, and a discussion of its application in medicinal chemistry, grounded in authoritative references.
Introduction: The Strategic Value of the Oxetane Moiety
In the landscape of modern drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful structural motif for achieving these goals.[1][2][3] Unlike more common rings, the oxetane scaffold possesses a unique combination of properties: it is small, polar, metabolically stable, and has a distinct three-dimensional structure.[2][4]
A key strategy in medicinal chemistry involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring is recognized as a valuable non-classical bioisostere for frequently used, but often problematic, functional groups like gem-dimethyl and carbonyl groups.[3][5][6]
-
As a gem-dimethyl surrogate: Replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce metabolic lability without a substantial increase in lipophilicity.[5][6]
-
As a carbonyl surrogate: The oxetane ring mimics the polarity, spatial arrangement of oxygen lone pairs, and hydrogen-bond accepting ability of a carbonyl group, but with superior metabolic stability.[1][2]
Lithium 2-(oxetan-3-yloxy)acetate serves as a stable and versatile chemical handle for introducing this advantageous oxetane-ether scaffold into target molecules. The parent compound, 2-(oxetan-3-yloxy)acetic acid, is prone to instability and can undergo isomerization.[5][7] Consequently, the lithium salt form is preferred for its enhanced stability, handling, and long-term storage, making it a reliable building block for complex synthetic campaigns.[5][8]
Physicochemical and Spectroscopic Properties
The fundamental properties of Lithium 2-(oxetan-3-yloxy)acetate are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 2260932-62-3 | [9] |
| Molecular Formula | C₅H₇LiO₄ | [9] |
| Molecular Weight | 138.1 g/mol | [9] |
| Appearance | White to almost white powder or crystal | [10] |
| Storage Conditions | Refrigerated (0-10°C or -20°C), store under inert gas. | [10][11] |
| Sensitivities | Hygroscopic, Heat Sensitive | [10] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of the compound. The following data has been reported for Lithium 2-(oxetan-3-yloxy)acetate in D₂O.[7]
| Data Type | Chemical Shift (δ) and Description |
| ¹H NMR (400 MHz, D₂O) | δ 4.92 – 4.83 (m, 2H), 4.72 – 4.62 (m, 3H), 3.90 (s, 2H) ppm |
| ¹³C{¹H} NMR (126 MHz, D₂O) | δ 177.0, 78.4, 71.7, 68.1, 41.7 ppm |
Synthesis and Purification
The synthesis of Lithium 2-(oxetan-3-yloxy)acetate is typically achieved via a two-step process: the formation of an ester precursor followed by saponification. This workflow ensures high purity and stability of the final product.
Step 1: Synthesis of the Precursor, Ethyl 2-(oxetan-3-yloxy)acetate
The formation of the ether linkage is most effectively accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of oxetan-3-ol to form an alkoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the sodium alkoxide. THF is an ideal solvent due to its inertness and ability to solvate the reactants.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
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Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (oxetan-3-ol) is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 2-(oxetan-3-yloxy)acetate.
Step 2: Saponification to Lithium 2-(oxetan-3-yloxy)acetate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylate salt using lithium hydroxide. The choice of lithium hydroxide is deliberate; the strong coordination of the lithium cation with the carbonyl oxygen enhances the carbonyl's reactivity toward hydrolysis, facilitating an efficient reaction.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve Ethyl 2-(oxetan-3-yloxy)acetate (1.0 equivalent) in a 1:1 mixture of methanol and water.[5]
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 to 1.5 equivalents) to the solution at room temperature.[5]
-
Reaction Completion: Stir the reaction mixture at room temperature overnight, or until saponification is complete.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting aqueous solution can be lyophilized (freeze-dried) to yield Lithium 2-(oxetan-3-yloxy)acetate as a white solid. Alternatively, the product can be precipitated by adding a water-miscible organic solvent like isopropanol or acetone, collected by filtration, washed with the organic solvent, and dried under vacuum.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer (-20°C is recommended for long-term stability).[11] Its hygroscopic nature necessitates protection from moisture.[10]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
GHS Hazard Information [9][11]
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Applications in Drug Discovery
Lithium 2-(oxetan-3-yloxy)acetate is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its utility lies in its ability to be readily incorporated into more complex molecular scaffolds, thereby transferring the beneficial properties of the oxetane moiety to a lead compound. The acetate functional group provides a versatile handle for standard chemical transformations, such as amide bond formation, allowing it to be coupled to amines within a target scaffold.
The logical process for its use involves coupling the carboxylic acid (generated in situ from the lithium salt) with an amine on a lead molecule. This modification can address common drug development challenges:
-
Improving Solubility: A lead compound with poor aqueous solubility can be rendered more soluble by introducing the polar oxetane group.[5]
-
Blocking Metabolism: If a lead compound is rapidly metabolized at a specific site (e.g., an isopropyl or tert-butyl group), replacing it with an oxetane-containing fragment can block the metabolic pathway, thereby increasing the compound's half-life.[6]
-
Optimizing Lipophilicity: The oxetane moiety can fine-tune the lipophilicity (LogD) of a molecule, which is critical for balancing permeability and solubility to achieve optimal oral bioavailability.[2]
Conclusion
Lithium 2-(oxetan-3-yloxy)acetate is a strategically important and highly versatile building block in medicinal chemistry. Its value is derived from the unique and beneficial properties of the oxetane ring, which acts as a proven bioisostere for improving the drug-like properties of therapeutic candidates. The stability and reliability of the lithium salt form, combined with straightforward synthetic accessibility, make it an indispensable tool for researchers and scientists dedicated to designing the next generation of innovative medicines. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in drug discovery programs.
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